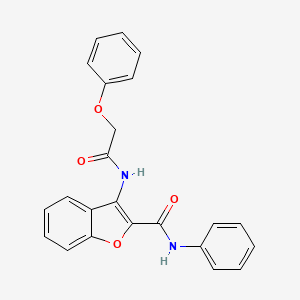

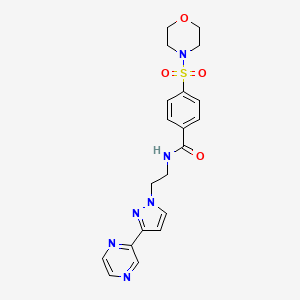

3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives are of interest in medicinal chemistry due to their potential therapeutic applications . They are used in the design and development of new pharmaceutical compounds .

Synthesis Analysis

While specific synthesis methods for “3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide” were not found, there are studies on the synthesis of related compounds. For instance, the synthesis of 2-acetamidobenzamides bearing the 2-phenoxy functionality has been reported .Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives related to "3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide" involve complex chemical reactions and analytical techniques. Studies have explored the synthesis of novel compounds through various chemical reactions, such as Rh(III)-catalyzed C-H activation and cascade cyclization processes. These methods have been developed to yield derivatives with specific structural features, including alkylidene dihydrobenzofuran derivatives via redox-neutral processes under mild conditions (Zhou et al., 2015). Such synthetic strategies are crucial for expanding the chemical space and understanding the properties of these complex molecules.

Antimicrobial and Antiproliferative Activities

Research has also been conducted on evaluating the antimicrobial and antiproliferative activities of compounds structurally related to "3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide." Some studies focus on the development of novel compounds with potential biological activities, including the inhibition of growth in various microbial strains and cancer cell lines. For example, the synthesis of novel benzodifuranyl derivatives has been explored for their anti-inflammatory and analgesic properties, indicating the diverse pharmacological potential of these compounds (Abu‐Hashem et al., 2020).

Material Science Applications

The chemical versatility of "3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide" derivatives extends to material science, where they are used in the synthesis of polymers and other advanced materials. Research in this area includes the development of aromatic polyamides and polyimides derived from related compounds, demonstrating their utility in creating materials with desirable thermal and mechanical properties (Yang & Lin, 1994).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antibiofilm activity, especially towards candida albicans .

Mode of Action

It’s worth noting that similar compounds have shown promising antibiofilm activity

Biochemical Pathways

Compounds with similar structures have been found to induce intrinsic apoptotic pathways by activating p53 and promoting the increase of dr4 and dr5 death receptors, downregulation of c-flipl, and caspase-8 activation .

Result of Action

Similar compounds have been found to induce apoptosis, a form of programmed cell death

Action Environment

It’s worth noting that environmental factors can significantly impact the effectiveness of similar compounds .

properties

IUPAC Name |

3-[(2-phenoxyacetyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4/c26-20(15-28-17-11-5-2-6-12-17)25-21-18-13-7-8-14-19(18)29-22(21)23(27)24-16-9-3-1-4-10-16/h1-14H,15H2,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFRBTPOVYLRIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-phenoxyacetamido)-N-phenylbenzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2931389.png)

![1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane](/img/structure/B2931394.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-benzyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2931395.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide](/img/structure/B2931399.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2931402.png)

![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2931403.png)

![(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride](/img/structure/B2931406.png)

![N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2931409.png)

![N-benzyl-N-ethyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2931411.png)